molecular formula C9H10N4O2 B1488478 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 2091618-19-6

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1488478
CAS No.: 2091618-19-6
M. Wt: 206.2 g/mol
InChI Key: YRDPCRTXGHHFEN-UHFFFAOYSA-N
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Description

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridin-2(1H)-one core with a 1,2,4-oxadiazole ring substituted at the 5-position and an aminoethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyridin-2(1H)-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The oxadiazole ring is then introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aminoethyl group can be oxidized to form an amine oxide.

  • Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The pyridin-2(1H)-one core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of reduced heterocyclic compounds.

  • Substitution: : Formation of substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: is unique due to its specific structural features. Similar compounds include:

  • 4-(2-aminoethyl)benzenesulfonamide: : Used in pharmaceutical synthesis.

  • 4-(2-aminoethyl)phenol: : Known for its antioxidant properties.

  • 4-(2-aminoethyl)pyridine: : Utilized in material science.

These compounds share the aminoethyl group but differ in their core structures and functional groups, leading to different properties and applications.

Properties

IUPAC Name

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-1-8-12-9(13-15-8)6-2-4-11-7(14)5-6/h2,4-5H,1,3,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDPCRTXGHHFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 5
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 6
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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